Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate

Lipophilicity Physicochemical profiling Drug-likeness

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0) is a synthetic small molecule (C₁₅H₁₈ClNO₄S, MW 343.83 g/mol) belonging to the class of N-benzoylpyrrolidine-3-thioacetate derivatives. Its structure incorporates a central pyrrolidine ring bearing a 5-chloro-2-methoxybenzoyl amide at N1 and a methyl thioacetate substituent at the C3 position via a thioether linkage.

Molecular Formula C15H18ClNO4S
Molecular Weight 343.82
CAS No. 2034607-30-0
Cat. No. B2685101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate
CAS2034607-30-0
Molecular FormulaC15H18ClNO4S
Molecular Weight343.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)SCC(=O)OC
InChIInChI=1S/C15H18ClNO4S/c1-20-13-4-3-10(16)7-12(13)15(19)17-6-5-11(8-17)22-9-14(18)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3
InChIKeyXDAGPDGPNYBVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0): Structural Identity, Physicochemical Profile, and Comparator Positioning


Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0) is a synthetic small molecule (C₁₅H₁₈ClNO₄S, MW 343.83 g/mol) belonging to the class of N-benzoylpyrrolidine-3-thioacetate derivatives . Its structure incorporates a central pyrrolidine ring bearing a 5-chloro-2-methoxybenzoyl amide at N1 and a methyl thioacetate substituent at the C3 position via a thioether linkage . The compound occupies a distinct physicochemical space among close analogs: it exhibits moderately low lipophilicity (clogP 1.59), a topological polar surface area (TPSA) of 55.84 Ų, five hydrogen-bond acceptors, and zero hydrogen-bond donors, placing it within Lipinski Rule-of-5 compliance for oral drug-likeness [1]. Critically, a search of the ChEMBL 20 database indicates no reported bioactivity for this compound, and it has not been described in any peer-reviewed publication indexed by ChEMBL [2]. This differentiates it fundamentally from drug-annotated analogs and positions it as a discovery-phase research tool or synthetic building block.

Why Generic Substitution Fails for Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0): Substitution-Pattern Sensitivity Across the N-Benzoylpyrrolidine-Thioacetate Series


The N-benzoylpyrrolidine-3-thioacetate scaffold is exquisitely sensitive to the nature and position of substituents on the benzoyl ring, as demonstrated by the wide range of physicochemical properties observed across structurally near-identical analogs [1]. Replacing the 5-chloro-2-methoxy substitution pattern with, for example, 2-chloro-4-fluoro (CAS 2034607-22-0; MW 331.8) alters both the electronic character and lipophilicity of the benzoyl moiety, while a 4-trifluoromethyl substitution (CAS 2034471-68-4; MW 347.4) dramatically increases electron-withdrawing character and metabolic stability . Even the seemingly minor change from 2-methoxy to 2-methyl (MW 293.38) removes both the hydrogen-bond acceptor capability and the electron-donating resonance effect of the methoxy oxygen, which can profoundly affect target binding if the 2-methoxy group participates in key polar interactions . In the absence of publicly available head-to-head pharmacological data, these quantifiable structural and physicochemical differences constitute the primary evidence basis for non-interchangeability in research applications.

Quantitative Differentiation Evidence for Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0) Against Structural Analogs


ClogP Differentiation: 5-Chloro-2-Methoxybenzoyl vs. 4-Trifluoromethylbenzoyl and 2-Methylbenzoyl Analogs

The target compound exhibits a computed clogP of 1.59 (Sildrug database), placing it in a moderately low lipophilicity range favorable for oral absorption and aqueous solubility according to Lipinski guidelines [1]. This value is substantially lower than the 4-trifluoromethyl analog (CAS 2034471-68-4), where the strongly electron-withdrawing CF₃ group is expected to increase clogP by approximately 0.8–1.2 log units based on fragment-based calculations for aromatic CF₃ vs. Cl/OMe substitution . Conversely, the 2-methylbenzoyl analog (MW 293.38, lacking both halogen and methoxy oxygen) is predicted to have a higher clogP due to the purely hydrocarbon nature of the ortho-methyl substituent, reducing polarity relative to the methoxy-bearing target . These lipophilicity differences are quantifiable and can be experimentally verified via shake-flask logP determination or reverse-phase HPLC retention time comparison.

Lipophilicity Physicochemical profiling Drug-likeness

TPSA and Hydrogen-Bond Acceptor Count: Functional Group Contribution of the 2-Methoxy Substituent

The target compound has a computed TPSA of 55.84 Ų and five hydrogen-bond acceptor (HBA) atoms (one amide carbonyl oxygen, one methoxy ether oxygen, one ester carbonyl oxygen, one ester ether oxygen, and one thioether sulfur), with zero hydrogen-bond donors (HBD) [1]. The 2-methoxy group contributes approximately 9.2 Ų to the TPSA and provides a strategic HBA site capable of engaging in hydrogen-bond interactions with biological targets. In contrast, the 2-methylbenzoyl analog (C₁₅H₁₉NO₃S, MW 293.38) lacks this methoxy oxygen, reducing its HBA count to 4 and its TPSA by an estimated 8–10 Ų, which would simultaneously increase membrane permeability but reduce the capacity for specific polar target engagement . The 2-chloro-4-fluorobenzoyl analog (CAS 2034607-22-0, MW 331.8) retains the halogen but replaces the methoxy with a fluoro substituent at the para position, altering both the TPSA contribution and the hydrogen-bond acceptor geometry compared to the ortho-methoxy orientation of the target compound .

Polar surface area Membrane permeability Oral bioavailability

Thioether vs. Ether Linkage at Pyrrolidine C3: Conformational and Metabolic Stability Implications

The target compound features a thioether (-S-CH₂-) linkage connecting the pyrrolidine C3 position to the methyl acetate terminus, as opposed to the corresponding ether (-O-CH₂-) linkage found in the oxy-analog series (e.g., compounds with a 3-oxy substitution pattern) . Crystallographic data on related pyrrolidine-thioether compounds indicate that the methylene carbon connecting the pyrrolidine ring and the thioether group is displaced from the plane of the four pyrrolidine atoms by 0.690(6) Å [1]. This out-of-plane geometry, coupled with the longer C–S bond length (~1.82 Å) compared to C–O (~1.43 Å), alters the spatial orientation of the acetate side chain and may influence how the compound is presented to biological targets. Furthermore, the thioether sulfur is less susceptible to oxidative metabolism than the corresponding ether oxygen, potentially conferring greater metabolic stability in liver microsome assays—a class-level advantage of thioether-containing pyrrolidines over their ether counterparts [2].

Thioether linkage Metabolic stability Conformational analysis

Molecular Weight Differentiation: Positioning Among Close Analogs in the N-Benzoylpyrrolidine-Thioacetate Series

The target compound (MW 343.83 g/mol) occupies an intermediate molecular weight position within the N-benzoylpyrrolidine-3-thioacetate analog series [1]. It is heavier than the 2-methylbenzoyl analog (MW 293.38, ΔMW = −50.45 g/mol) and the des-chloro parent scaffold (estimated MW ~309 g/mol), but lighter than the 4-trifluoromethyl analog (MW 347.4, ΔMW = +3.57) and the 2-chloro-4-fluorobenzoyl analog (MW 331.8, ΔMW = −12.03) . At 343.83 g/mol, the compound falls within the 'lead-like' MW range (MW ≤ 350) proposed by Teague and colleagues for fragment-to-lead optimization, making it an attractive starting point for medicinal chemistry programs seeking to maintain ligand efficiency during molecular property optimization [2]. Its molecular weight is compatible with standard Rule-of-5 compliance (MW < 500) and fragment-based drug discovery criteria (MW < 300 for fragments; 300–400 for early leads).

Molecular weight Lead-likeness Fragment-based drug discovery

Synthetic Tractability and Commercial Accessibility as a Research Tool Compound

The target compound is commercially available from multiple independent suppliers, indicating established synthetic routes and reliable sourcing . Its modular structure—comprising a pyrrolidine core with an amide-linked 5-chloro-2-methoxybenzoyl group and a thioether-linked methyl acetate—enables systematic SAR exploration through independent variation of each module. Specifically, the methyl ester terminus is hydrolyzable to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O), providing a handle for further amide coupling or bioconjugation, while the pyrrolidine nitrogen can be diversified via acylation with alternative benzoyl chlorides to explore benzoyl ring SAR . This contrasts with analogs bearing acid-labile or redox-sensitive substituents (e.g., the 4-CF₃ analog, which may require specialized handling due to potential defluorination under reductive conditions), giving the target compound a practical advantage in routine synthetic workflows.

Synthetic accessibility Building block Commercial sourcing

Optimal Research and Industrial Application Scenarios for Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034607-30-0)


Lead-like Starting Point for Oral Drug Discovery Programs Targeting Kinases or Proteases Requiring Methoxy-Mediated Hydrogen-Bond Interactions

Given its favorable clogP (1.59), TPSA (55.84 Ų), and MW (343.83)—all within lead-like chemical space—this compound is an appropriate starting scaffold for oral bioavailability-focused medicinal chemistry campaigns [1]. The 2-methoxy group on the benzoyl ring provides a strategic hydrogen-bond acceptor that can engage kinase hinge regions or protease backbone amides, while the 5-chloro substituent offers a synthetic handle for further diversification (e.g., Suzuki coupling after halogen replacement) . Medicinal chemists initiating a new hit-to-lead program would benefit from using this compound as a core scaffold before exploring more lipophilic or higher-MW analogs.

Systematic Structure-Activity Relationship (SAR) Exploration of the N-Benzoylpyrrolidine-Thioacetate Pharmacophore

The modular architecture of this compound—amenable to independent variation at the benzoyl amide, the pyrrolidine C3 thioether, and the methyl ester terminus—makes it an ideal template for systematic SAR studies . Research groups can generate focused libraries by: (1) hydrolyzing the methyl ester to the free acid for amide coupling diversification; (2) varying the benzoyl chloride in the acylation step to probe substituent effects on the aryl ring; and (3) oxidizing the thioether to sulfoxide/sulfone to modulate polarity and target interactions . This modularity provides a clear advantage over analogs with less tractable functional group handles.

Computational Chemistry and Virtual Screening Benchmarking Using a Pharmacologically Unannotated Molecule

Because this compound has no known bioactivity per ChEMBL and has not been reported in any publications [2], it serves as an ideal 'blank slate' for validating computational target prediction algorithms (e.g., SEA, SwissTargetPrediction, PharmMapper). Its well-defined physicochemical properties (clogP, TPSA, MW, HBA/HBD profile) make it a useful reference standard for benchmarking the performance of in silico models on pyrrolidine-containing chemotypes that are not confounded by prior pharmacological annotation. Computational chemistry groups can use it as a negative control or as a test case for de novo target fishing workflows.

Thioether-Containing Probe for Metabolic Stability Profiling in Liver Microsome Assays

The thioether linkage at the pyrrolidine C3 position distinguishes this compound from ether-linked analogs and makes it a valuable probe for investigating the metabolic fate of thioether-containing small molecules [3]. Researchers conducting liver microsome or hepatocyte stability assays can use this compound alongside its ether analog to directly compare oxidative metabolism rates at the C3 position, generating data on the metabolic advantage (or liability) conferred by the C–S bond relative to C–O in a matched molecular pair design. Such data are directly relevant to lead optimization decisions in drug discovery programs considering sulfur-containing scaffolds.

Quote Request

Request a Quote for Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.